molecular formula C17H14ClN3O2S2 B2939777 N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide CAS No. 607697-09-6

N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide

Cat. No.: B2939777
CAS No.: 607697-09-6
M. Wt: 391.89
InChI Key: TXKZOWLABXHHNH-UHFFFAOYSA-N
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Description

N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is a synthetic small molecule investigated for its potential as a targeted anticancer agent. Its primary research value lies in its function as a potent and selective inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is frequently overexpressed in a variety of malignant tumors [https://pubmed.ncbi.nlm.nih.gov/25772245/]. By inhibiting FAK phosphorylation and enzymatic activity, this compound disrupts key oncogenic signaling pathways that regulate tumor cell proliferation, migration, adhesion, and survival. Research utilizing this inhibitor is pivotal for elucidating the complex role of FAK in cancer progression and metastasis. Furthermore, studies explore its potential to overcome resistance to conventional chemotherapy and its utility in combination therapies, providing critical insights for the development of novel anti-metastatic treatment strategies. The compound's core structure, featuring the 1,3,4-thiadiazole scaffold, is a recognized pharmacophore in medicinal chemistry, known for conferring potent biological activity and making this molecule a valuable chemical tool for probing FAK-dependent cellular processes in biochemical and cell-based assays.

Properties

IUPAC Name

N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2S2/c1-23-14-9-5-3-7-12(14)15(22)19-16-20-21-17(25-16)24-10-11-6-2-4-8-13(11)18/h2-9H,10H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKZOWLABXHHNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide typically involves the following steps:

  • Thiobenzamide Formation: The starting material, 2-chlorobenzyl chloride, is reacted with thiourea to form 2-chlorobenzyl thiourea.

  • Thiadiazole Formation: The thiourea derivative is then cyclized with carbon disulfide and an alkali metal hydroxide to form the 1,3,4-thiadiazole ring.

  • Benzamide Coupling: The resulting thiadiazole compound is then reacted with 2-methoxybenzoyl chloride to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group.

  • Reduction: Reduction reactions can target the nitro group if present in derivatives.

  • Substitution: Substitution reactions can occur at the chlorobenzyl group or the methoxybenzamide moiety.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as iron powder, tin chloride, and hydrogen gas are used.

  • Substitution: Reagents like sodium hydroxide, hydrochloric acid, and various halides are employed.

Major Products Formed:

  • Oxidation: Sulfoxides and sulfones are common oxidation products.

  • Reduction: Amines and hydroxylamines are typical reduction products.

  • Substitution: Substituted benzamides and chlorobenzyl derivatives are formed.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and enzyme activities. Medicine: Industry: The compound is used in the manufacturing of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

Table 1: Physical Properties of Selected Thiadiazole Derivatives
Compound Name Substituents (R1, R2) Melting Point (°C) Yield (%) Key Activities References
N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide (Target) R1: 2-chlorobenzylthio, R2: 2-methoxybenzamide Not reported Not reported Not explicitly stated
5d () R1: 4-chlorobenzylthio, R2: acetamide 179–181 69 Antimicrobial
6b () R1: benzylthio, R2: acetamide 160–162 79 Antimicrobial
4j () R1: 4-chlorophenylureido, R2: benzothiazole 261–263 Not reported Antiproliferative (GC-MS: 490.92)
4i () R1: 2-(piperidin-1-yl)ethylthio, R2: benzamide Not reported Not reported Nematocidal

Key Observations :

  • Methoxy Group Influence : The 2-methoxybenzamide substituent in the target compound could improve solubility relative to nitro (e.g., N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide in ) or sulfamoyl groups (e.g., N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide in ) .
Antimicrobial Activity
  • Compounds : Derivatives with chlorobenzylthio groups (e.g., 5d ) showed moderate antimicrobial activity, with yields >65% and melting points >170°C, suggesting stable crystalline forms .
  • Target Compound: The 2-methoxy group may enhance activity against Gram-positive bacteria compared to 5d, as methoxy substituents are known to improve binding to bacterial enzymes .
Antiproliferative Activity
  • Compounds : Ureido-substituted thiadiazoles (e.g., 4j ) demonstrated antiproliferative effects, with GC-MS confirming molecular integrity. The 4-chlorophenyl group in 4j contributed to a higher molecular weight (491.01) and potency .
  • Target Compound : The absence of a ureido group may limit direct antiproliferative effects unless the 2-methoxybenzamide moiety interacts with cancer-specific targets like tyrosine kinases .
Nematocidal and Anticonvulsant Activity
  • : Oxadiazole-thiadiazole hybrids (e.g., 4i ) exhibited nematocidal activity, highlighting the importance of heterocyclic fusion for parasitic targeting .
  • : Thiadiazoles with dichlorobenzylthio groups showed potent anticonvulsant activity (ED50 <3 μmol/kg), suggesting that the target compound’s 2-chlorobenzylthio group might confer similar neurological effects .

Biological Activity

N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H14ClN3OSC_{15}H_{14}ClN_{3}OS. The compound possesses a thiadiazole ring and a methoxybenzamide moiety, which are crucial for its biological properties.

Antimicrobial Activity

Several studies have reported that compounds containing thiadiazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that similar thiadiazole derivatives showed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Properties

Research has indicated that this compound exhibits cytotoxic effects against cancer cell lines. A notable study evaluated its efficacy against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated an IC50 value in the low micromolar range, suggesting potent anticancer activity . The proposed mechanism involves apoptosis induction through the activation of caspase pathways.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential application in treating inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A recent clinical trial assessed the effectiveness of a related thiadiazole compound in treating skin infections caused by resistant bacterial strains. The trial showed a significant reduction in infection rates among patients treated with the compound compared to the control group .
  • Cancer Treatment : A preclinical study involving xenograft models of breast cancer demonstrated that treatment with this compound significantly reduced tumor growth compared to untreated controls. Histological analysis revealed increased apoptosis in tumor tissues .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition of growth
AnticancerMCF-7 (breast cancer)IC50 = Low µM range; apoptosis
Anti-inflammatoryMacrophagesReduced TNF-alpha and IL-6 production
Clinical TrialSkin infection pathogensReduced infection rates
Preclinical StudyBreast cancer xenograftsTumor growth inhibition

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-chlorobenzyl group and thiadiazole ring participate in nucleophilic substitution reactions under controlled conditions:

a. Thioether functionalization
The sulfur atom in the thioether group (–S–) acts as a nucleophilic site. In reactions with alkyl halides or acyl chlorides, it undergoes alkylation or acylation:
R X+CompoundR S Compound+HX\text{R X}+\text{Compound}\rightarrow \text{R S Compound}+\text{HX}
For example, reaction with methyl iodide in ethanol at reflux yields the methylated derivative.

b. Thiadiazole ring substitution
The C-2 position of the thiadiazole ring reacts with nucleophiles (e.g., amines, thiols) in the presence of bases like K₂CO₃ or DIEA. This enables functional group diversification .

Reaction Type Reagents/Conditions Products
AlkylationMethyl iodide, ethanol, refluxMethylated thioether derivative
AcylationAcetyl chloride, DMF, 0–5°CAcetylated thioether compound
AminationHydrazine hydrate, ice bathThiadiazole-2-amine analog

Oxidation Reactions

The thioether (–S–) and methoxy (–OCH₃) groups are susceptible to oxidation:

a. Sulfur oxidation
Using oxidizing agents like H₂O₂ or m-CPBA, the thioether is converted to sulfoxide or sulfone derivatives:
 S H2O2 SO excess SO2\text{ S }\xrightarrow{\text{H}_2\text{O}_2}\text{ SO }\xrightarrow{\text{excess}}\text{ SO}_2–
Controlled oxidation at 25°C predominantly yields sulfoxides (>80%), while elevated temperatures (60°C) favor sulfones.

b. Demethylation of methoxy group
Strong oxidizing agents (e.g., HI in acetic acid) remove the methoxy group, forming a phenolic –OH group. This modification enhances hydrogen-bonding capacity.

Reduction Reactions

a. Thioether reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the thioether to a thiol (–SH), though this is less common due to competing ring saturation.

b. Nitro group reduction
While not directly present in the parent compound, analogs with nitro substituents (e.g., 4-nitrobenzamide derivatives) undergo reduction with Sn/HCl to form amines.

Coupling Reactions

The benzamide moiety participates in cross-coupling reactions:

a. Suzuki-Miyaura coupling
The 2-chlorobenzyl group facilitates palladium-catalyzed coupling with aryl boronic acids, enabling biaryl formation. This reaction requires anhydrous conditions and ligands like SPhos .

b. Amide bond formation
The carboxamide group reacts with amines or alcohols in the presence of HATU/DIEA, forming urea or ester derivatives .

Comparative Reactivity with Structural Analogs

The 2-chlorobenzyl group imparts distinct electronic and steric effects compared to other substituents:

Substituent Reactivity Trend Key Observation
2-chlorobenzylEnhanced electrophilicity at sulfurFavors nucleophilic substitution over oxidation
4-bromobenzylIncreased lipophilicity; slower reaction kineticsRequires higher temps for comparable yields
MethylReduced steric hindranceAccelerates coupling reactions

Mechanistic Insights from Research

  • Antiviral activity correlation : Thioether oxidation to sulfones increases antiviral potency by improving target binding (IC₅₀ reduced by 40% in TMV assays) .

  • Thermal stability : The compound decomposes above 200°C, limiting high-temperature reactions.

  • Solubility profile : Reactivity in polar aprotic solvents (DMF, DMSO) exceeds that in ethanol or water due to improved solubility of intermediates .

Q & A

Q. What are the standard synthetic protocols and characterization techniques for N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide?

The synthesis typically involves multi-step reactions, starting with precursor compounds such as substituted benzamides and thiosemicarbazides. Key steps include cyclization using reagents like POCl₃ under reflux (90°C, 3 hours) and purification via recrystallization from DMSO/water mixtures . Characterization employs:

  • TLC for purity assessment.
  • Melting point determination (uncorrected capillary method).
  • Spectroscopy : ¹H/¹³C NMR (400 MHz) for structural elucidation, IR (KBr pellet) for functional group identification, and mass spectrometry (e.g., Waters Micro Mass ZQ 2000) for molecular ion confirmation .
  • Single-crystal X-ray diffraction to resolve crystal packing and hydrogen-bonding networks .

Q. How are the anticancer activities of this compound evaluated in vitro?

Anticancer potential is assessed using cell viability assays (e.g., MTT) against cancer cell lines like MCF-7 (breast) and A549 (lung). IC₅₀ values are calculated to quantify potency, with cisplatin as a reference . Selectivity is tested using non-cancerous lines (e.g., NIH3T3 fibroblasts) . Apoptosis and cell cycle arrest are evaluated via flow cytometry (Annexin V/PI staining) and Western blotting for pro-apoptotic markers (e.g., Bax, caspase-3) .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield or purity of this compound compared to conventional methods?

Microwave irradiation enhances reaction efficiency by reducing time (minutes vs. hours) and improving yields through uniform heating. For example, similar 1,3,4-thiadiazoles synthesized via microwave showed >85% purity by TLC vs. 70–75% with conventional methods . Optimization parameters include solvent choice (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst loading .

Q. What strategies are used to analyze substituent effects on biological activity?

  • Structure-Activity Relationship (SAR) : Systematic variation of substituents (e.g., 2-chlorobenzyl vs. 4-nitrophenyl) followed by cytotoxicity screening. For instance, electron-withdrawing groups (e.g., -NO₂) enhance apoptosis in MCF-7 cells by 30% compared to electron-donating groups .
  • Molecular docking : Predictive modeling against targets like aromatase (PDB ID: 3EQM) identifies key interactions (e.g., hydrogen bonds with Thr310) .

Q. How can computational methods like FEP-guided optimization enhance BBB permeability for CNS-targeted analogs?

Free Energy Perturbation (FEP) simulations calculate relative binding free energies to prioritize substituents that improve blood-brain barrier (BBB) penetration. For NMDA receptor antagonists, FEP-guided optimization increased logBB values from −1.2 to 0.8 by introducing cyclohexylmethyl groups, enhancing CNS bioavailability .

Q. How are spectral data contradictions resolved during structural characterization?

Discrepancies in NMR/IR data (e.g., unexpected peaks) are addressed via:

  • 2D NMR (COSY, HSQC) to confirm connectivity.
  • X-ray crystallography to validate molecular geometry .
  • High-resolution mass spectrometry (HRMS) for exact mass confirmation (e.g., error < 2 ppm) .

Q. What methodologies are employed to study the role of π-π stacking in crystal packing and solubility?

Single-crystal X-ray analysis reveals intermolecular interactions (e.g., π-π stacking between thiadiazole and methoxyphenyl rings). Solubility is quantified via HPLC in PBS (pH 7.4), showing reduced solubility with increased hydrophobic stacking .

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